Ethyl 2-iodo-2-methylpropionate
Description
Historical Context and Evolution of Alpha-Halogenated Ester Chemistry
The study of alpha-halogenated esters dates back to the 19th century with the development of the Hell-Volhard-Zelinsky reaction, which primarily focused on the alpha-bromination of carboxylic acids. chemistrysteps.com The direct alpha-halogenation of esters proved to be more challenging. It wasn't until nearly a century later that more efficient methods for the chlorination and iodination of carboxylic acids and their derivatives were established. chemistrysteps.com These early discoveries laid the groundwork for the development of a diverse range of alpha-halogenated compounds, including alpha-iodinated esters. The evolution of this field has been driven by the continuous search for milder, more selective, and more efficient synthetic methods.
Significance of Organoiodine Compounds in Advanced Synthetic Methodologies
Organoiodine compounds, in general, hold a special place in modern organic synthesis. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This high reactivity allows for the facile introduction of various functional groups under mild conditions. wikipedia.org Furthermore, organoiodine compounds, particularly hypervalent iodine reagents, have gained prominence as environmentally benign alternatives to heavy metal-based reagents in a variety of oxidative transformations. researchgate.netnih.govnumberanalytics.comacs.org Their applications span from oxidation reactions and coupling reactions to the synthesis of complex molecules. numberanalytics.com The unique reactivity of the C-I bond is a cornerstone of many advanced synthetic strategies. wikipedia.org
Overview of Ethyl 2-iodo-2-methylpropionate as a Versatile Synthetic Intermediate and Reagent
This compound stands out as a particularly useful alpha-iodinated ester. Its tertiary alpha-carbon, substituted with two methyl groups, influences its reactivity and makes it a valuable initiator in controlled radical polymerization techniques. tcichemicals.com This compound serves as a versatile building block, enabling the introduction of the 2-(ethoxycarbonyl)propan-2-yl group into various molecules. Its utility extends to being a key reagent in the synthesis of specialized polymers with well-defined architectures and low polydispersity. tcichemicals.com
Chemical and Physical Properties of this compound
The physical and chemical properties of this compound are fundamental to its application in synthesis.
| Property | Value |
| Molecular Formula | C6H11IO2 uni.lufishersci.ca |
| Molecular Weight | 242.06 g/mol |
| Appearance | Light yellow to brown clear liquid cymitquimica.comtcichemicals.com |
| Density | 1.55 g/mL |
| Flash Point | 79 °C |
| Refractive Index | 1.49 |
| Purity | >94.0% (GC) cymitquimica.comtcichemicals.com |
| Storage Temperature | Frozen (<0°C) tcichemicals.com |
| CAS Number | 7425-55-0 chemicalbook.com |
This table is interactive. Click on the headers to sort.
Synthesis of this compound
The synthesis of alpha-iodo esters like this compound can be achieved through various methods. A common approach involves the alpha-iodination of the corresponding ester, ethyl isobutyrate. This transformation can be accomplished using molecular iodine in the presence of a suitable catalyst or activating agent. mdpi.com The reaction proceeds via the formation of an enol or enolate intermediate, which then reacts with the electrophilic iodine source. msu.edu
Applications in Organic Synthesis
The reactivity of the carbon-iodine bond in this compound makes it a valuable reagent for creating new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution Reactions
Due to the excellent leaving group ability of the iodide ion, this compound readily undergoes nucleophilic substitution reactions. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the iodide to form a range of substituted propionate (B1217596) esters. This provides a direct route to compounds containing the quaternary carbon center characteristic of the starting material.
Radical Reactions
The weak C-I bond can be homolytically cleaved under thermal or photochemical conditions to generate a tertiary radical. This radical can then participate in various addition and coupling reactions, further expanding the synthetic utility of this compound.
Role in Polymer Chemistry
This compound has found a significant niche in the field of polymer chemistry, particularly as an initiator in controlled radical polymerization (CRP) techniques. tcichemicals.com
Initiator for Controlled Radical Polymerization (CRP)
CRP methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. tcichemicals.comresearchgate.net this compound is an effective initiator for these processes. tcichemicals.com
In ATRP, a transition metal complex reversibly activates and deactivates the propagating polymer chain through a halogen atom transfer process. This compound can initiate the polymerization of various monomers, such as styrenes and acrylates. The relatively weak C-I bond facilitates the initial activation step.
RAFT polymerization is another powerful CRP technique that relies on a chain transfer agent to control the polymerization. While not a direct RAFT agent itself, the principles of reversible deactivation are central to its utility in related controlled polymerization methods. Recently, organocatalyzed living radical polymerization has emerged as a metal-free alternative, where alkyl iodides like this compound act as efficient initiators in the presence of organic catalysts like amines or phosphines. tcichemicals.com This method allows for the synthesis of polymers with low polydispersity without the need for transition metal catalysts. tcichemicals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-iodo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVTVRNTNCEPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461658 | |
| Record name | Propanoic acid, 2-iodo-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-55-0 | |
| Record name | Propanoic acid, 2-iodo-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-Iodo-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Routes for Ethyl 2 Iodo 2 Methylpropionate
Synthesis via Halogen Exchange Reactions
Halogen exchange, particularly the Finkelstein reaction, represents a classical and widely utilized method for the synthesis of alkyl iodides from the corresponding chlorides or bromides. manac-inc.co.jp This approach is highly relevant for the preparation of ethyl 2-iodo-2-methylpropionate.
Conversion from Alpha-Bromoesters (e.g., Ethyl 2-bromo-2-methylpropionate) to Alpha-Iodoesters
The conversion of ethyl 2-bromo-2-methylpropionate to this compound is a direct application of the Finkelstein reaction. manac-inc.co.jpyoutube.com This nucleophilic substitution reaction involves treating the α-bromoester with an alkali metal iodide, typically sodium iodide or potassium iodide, in a suitable solvent. manac-inc.co.jp The reaction's success hinges on the principle of shifting the equilibrium towards the product side. This is often achieved by exploiting the differential solubility of the resulting sodium or potassium bromide in the reaction solvent, which precipitates out and drives the reaction forward. youtube.com
The general transformation can be represented as follows:
(CH₃)₂C(Br)COOCH₂CH₃ + NaI → (CH₃)₂C(I)COOCH₂CH₃ + NaBr(s)
Optimization of Reaction Conditions for Halide Metathesis
The efficiency of the halide exchange reaction for producing this compound can be significantly influenced by several factors. Key parameters that are often optimized include the choice of solvent, temperature, and the iodide salt.
Solvent Effects: Acetone is a traditional and effective solvent for the Finkelstein reaction due to its ability to dissolve sodium iodide but not sodium bromide or sodium chloride, thus facilitating the precipitation of the halide byproduct. youtube.com Other polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) can also be employed.
Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. Refluxing the reaction mixture is a common practice. manac-inc.co.jp
Iodide Source: Sodium iodide is the most frequently used reagent. The choice between sodium iodide and potassium iodide can sometimes be dictated by solubility characteristics in the chosen solvent system.
Table 1: Illustrative Conditions for Halogen Exchange
| Reactant | Reagent | Solvent | Temperature | Key Observation |
|---|---|---|---|---|
| Ethyl 2-bromo-2-methylpropionate | Sodium Iodide (NaI) | Acetone | Reflux | Precipitation of NaBr drives the equilibrium. |
| Tertiary Alkyl Halides | Potassium Iodide (KI) | Acetic Acid | Heating | Alternative conditions for halide exchange. manac-inc.co.jp |
| Alkyl Chlorides/Bromides | Sodium Iodide (NaI) | Acetonitrile | Room to Reflux Temp. | Good for substrates soluble in acetonitrile. |
Direct Alpha-Iodination Approaches
Direct α-iodination of carbonyl compounds offers an alternative route that avoids the pre-functionalization required for halogen exchange reactions. These methods involve the direct introduction of an iodine atom at the α-position of the ester.
Utilization of Molecular Iodine and Iodide Sources in Carbonyl Compound Iodination
The direct iodination of carbonyl compounds at the α-position can be achieved using molecular iodine (I₂). nih.govorganic-chemistry.org This reaction is often catalyzed by an acid or a base. youtube.com In the case of esters like ethyl 2-methylpropionate, the reaction proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic iodine. youtube.com
Various reagents and catalyst systems have been developed to facilitate this transformation. For instance, the combination of copper(II) oxide and iodine has been shown to be effective for the α-iodination of ketones under neutral conditions, a strategy that could potentially be adapted for esters. organic-chemistry.org The role of copper(II) oxide is to act as a catalyst to generate the reactive iodonium (B1229267) ion and to neutralize the hydrogen iodide byproduct. organic-chemistry.org
Aerobic Oxidative Alpha-Iodination Protocols
Aerobic oxidative iodination presents a more modern and environmentally conscious approach. These methods utilize molecular oxygen from the air as the terminal oxidant in conjunction with an iodine source. While specific protocols for this compound are not extensively detailed in the provided results, the general principle has been applied to other carbonyl compounds. For example, iodine-promoted aerobic oxidation has been used for the synthesis of α,δ-dicarbonyl esters from α-cyano-δ-keto esters. thieme-connect.com This suggests the potential for developing similar aerobic protocols for the direct α-iodination of simple esters.
Electrochemical Iodination Strategies
Electrochemical methods offer a green and efficient alternative for generating the iodinating species in situ, thereby avoiding the use of harsh or toxic oxidizing agents. mdpi.com This strategy typically involves the electrochemical oxidation of iodide salts (like potassium iodide) at an anode to generate a reactive iodine species (I₂ or iodonium ions) which then iodinates the organic substrate. mdpi.comacs.org
This approach has been successfully applied to the iodination of various aromatic compounds and other organic molecules. mdpi.comuniupo.it The key advantage is the ability to control the reaction potential to selectively generate the desired iodinating agent. mdpi.com While direct examples for ethyl 2-methylpropionate are not prominent, the general applicability of electrochemical iodination to organic molecules susceptible to electrophilic attack makes it a promising avenue for the synthesis of this compound. mdpi.com
Table 2: Comparison of Direct Iodination Approaches
| Method | Iodine Source | Key Features | Potential Applicability |
|---|---|---|---|
| Molecular Iodine Iodination | I₂ with catalyst | Classic method, requires acid or base catalysis. youtube.com | Directly applicable to esters via enol/enolate. |
| Aerobic Oxidative Iodination | Iodide source + O₂ | Uses air as a green oxidant. thieme-connect.com | Potentially adaptable for ester iodination. |
| Electrochemical Iodination | In situ generated I⁺/I₂ | Green, avoids chemical oxidants, high control. mdpi.comacs.org | Promising for various organic substrates. mdpi.com |
In Situ Generation and Precursor Chemistry of Alkyl Iodide Initiators
The synthesis of this compound, a key initiator in various polymerization processes, can be achieved through several routes, including the in situ generation from suitable precursors. This approach avoids the isolation of the potentially less stable alkyl iodide, generating it directly in the reaction mixture.
One common strategy for producing alkyl iodides involves the nucleophilic substitution of alcohols. byjus.com While direct iodination of alkanes using I2 is often inefficient due to the endothermic nature of the reaction and the reducing potential of the hydrogen iodide byproduct, the α-iodination of carbonyl compounds and their enol derivatives is more readily accomplished. byjus.com For activated methylene (B1212753) groups, such as those found in malonates, iodination can be carried out using iodine (I2) as the halogen source under phase transfer catalysis with a base like potassium carbonate (K2CO3). byjus.com
A versatile method for the conversion of alcohols to alkyl iodides utilizes a CeCl₃·7H₂O/NaI system in acetonitrile. cmu.eduorganic-chemistry.org This system facilitates an exceedingly mild and efficient preparation of iodides from a wide range of alcohols. cmu.eduorganic-chemistry.org The reaction proceeds via a one-pot conversion of the hydroxy group to an iodo group, driven by the Lewis acidity of the cerium salt. cmu.edu For instance, the reaction of a primary alcohol with sodium iodide and cerium(III) chloride heptahydrate in refluxing acetonitrile can lead to the corresponding alkyl iodide. cmu.edu
Another approach involves the use of triphenylphosphine (B44618) and iodine. The combination of triphenylphosphine, iodine, and imidazole (B134444) in toluene (B28343) is a general and convenient method for converting alcohols to alkyl iodides. cmu.edu However, this method can present challenges related to the use of potentially hazardous materials and complex workup procedures. cmu.edu
The choice of precursor is critical for the successful in situ generation of alkyl iodide initiators. Alcohols are the most common precursors for alkyl halides. cmu.edu The conversion of an alcohol to the corresponding iodide is a fundamental functional group transformation. cmu.edu Aliphatic carboxylic acids can also serve as precursors, being converted into esters and subsequently to alkyl halides. byjus.com
Recent advancements have explored photochemically triggered methods for generating alkyl radicals from alkyl iodides. acs.org These methods offer mild reaction conditions and high functional group tolerance. acs.org The generation of alkyl radicals from alkyl iodides can be achieved through the action of a photogenerated silyl (B83357) radical, for example, from (Me₃Si)₃SiH (TTMSS). acs.org
The following table summarizes various precursor types and reagents used for the generation of alkyl iodides.
| Precursor Type | Reagents | Reaction Conditions | Reference |
| Alcohols | CeCl₃·7H₂O, NaI | Acetonitrile, Reflux | cmu.edu |
| Alcohols | PPh₃, I₂, Imidazole | Toluene | cmu.edu |
| Activated Methylene Compounds | I₂, K₂CO₃ | Phase Transfer Catalysis | byjus.com |
| Alcohols | MeSCH═NMe₂⁺ I⁻ | - | organic-chemistry.org |
| Aliphatic Carboxylic Acids | N-(acyloxy)phthalimide, LiI | Blue LED irradiation | organic-chemistry.org |
Atom-Economical and Sustainable Synthetic Considerations
Atom economy is a crucial concept in green chemistry, measuring the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.comscranton.edu
The synthesis of this compound and other alkyl iodides can be evaluated from an atom economy perspective. Traditional methods, such as those involving stoichiometric amounts of reagents that are not incorporated into the final product, often exhibit poor atom economy. primescholars.com For example, substitution and elimination reactions tend to be less atom-economical than addition and rearrangement reactions. primescholars.com The Gabriel synthesis of amines is a classic example of a reaction with very low atom economy, often well below 50%, due to the formation of stoichiometric quantities of phthalic acid derivatives as byproducts. primescholars.com
In the context of preparing alkyl iodides, methods that utilize catalytic amounts of reagents are generally more sustainable. primescholars.com For instance, if a reagent is used in catalytic amounts, it is not included in the atom economy calculation, leading to a higher theoretical efficiency. primescholars.comscranton.edu
The development of methods that minimize waste and the use of hazardous substances is a key goal in sustainable chemistry. The CeCl₃·7H₂O/NaI system for converting alcohols to iodides is advantageous due to the low cost of the reagents and the simplicity of the procedure. cmu.eduorganic-chemistry.org Similarly, the use of heterogeneous catalysts, such as Silphos [P(Cl)₃−n(SiO₂)n], allows for easy separation of the catalyst and byproducts from the reaction mixture by simple filtration, contributing to a more sustainable process. organic-chemistry.org
The table below provides a conceptual overview of the atom economy for different types of reactions that could be involved in the synthesis of alkyl iodides.
| Reaction Type | General Atom Economy | Notes | Reference |
| Addition | High (often 100%) | All reactant atoms are incorporated into the product. | primescholars.com |
| Rearrangement | High (often 100%) | Atoms of the reactant are rearranged to form the product. | primescholars.comscranton.edu |
| Substitution | Moderate | A portion of the reactant molecules are eliminated as byproducts. | primescholars.com |
| Elimination | Low | Atoms are removed from a molecule, forming a double or triple bond and byproducts. | primescholars.com |
By focusing on reaction pathways that maximize the incorporation of starting materials into the final product and utilize catalytic and recyclable reagents, the synthesis of this compound can be made more environmentally benign.
Mechanistic Investigations of Ethyl 2 Iodo 2 Methylpropionate in Chemical Transformations
Radical Generation Pathways from Alkyl Iodides
The generation of a carbon-centered radical from an alkyl iodide like ethyl 2-iodo-2-methylpropionate is the crucial initiation step for many polymerization reactions. This can be achieved through several distinct pathways.
Single-Electron Transfer (SET) is a fundamental process where a single electron is transferred from a donor to an acceptor molecule, resulting in the formation of radical ions. numberanalytics.com In the context of this compound, SET mechanisms are pivotal for initiating polymerization under mild conditions. This process typically involves an electron donor that transfers an electron to the alkyl iodide. The resulting radical anion of this compound is unstable and rapidly fragments, cleaving the carbon-iodine bond to yield a tertiary alkyl radical and an iodide anion.
The spontaneity of a SET process can often be predicted by considering the redox potentials of the electron donor and the acceptor. sigmaaldrich.com The general scheme for SET-mediated radical generation from this compound (R-I) with a generic electron donor (D) can be represented as:
Step 1: Electron Transfer D + R-I → [D•+, R-I•-]
Step 2: Fragmentation [R-I•-] → R• + I-
This pathway is central to techniques like Single Electron Transfer-Living Radical Polymerization (SET-LRP), where the controlled generation of radicals allows for the synthesis of polymers with well-defined architectures.
The carbon-iodine (C-I) bond in this compound is susceptible to cleavage upon thermal or photochemical stimulation, providing alternative routes for radical generation. researchgate.net
Thermal Activation: Heating a solution containing this compound can lead to the homolytic cleavage of the C-I bond, producing a 2-(ethoxycarbonyl)propan-2-yl radical and an iodine radical. This method is a straightforward way to initiate radical polymerization, although it can sometimes lack the control offered by other methods. The temperature required for efficient thermal initiation depends on the specific reaction system and the desired rate of polymerization.
Photochemical Activation: The C-I bond can also be cleaved by irradiating the molecule with light of an appropriate wavelength, typically in the UV region. researchgate.net Photocontrolled iodine-mediated reversible-deactivation radical polymerization (photo-RDRP) leverages this principle. This method offers excellent temporal and spatial control over the polymerization process, as radical generation can be started and stopped simply by turning the light source on and off. The use of visible-light photocatalysts has made this approach even more appealing, allowing for initiation under milder and more accessible conditions. sigmaaldrich.com
To avoid the use of potentially toxic transition-metal catalysts, significant research has focused on organocatalyzed methods for radical initiation. tcichemicals.com this compound is an effective initiator in these systems, where organic molecules catalyze the reversible generation of carbon-centered radicals. tcichemicals.commdpi.com
Organic superbases, such as guanidines and phosphazenes, have been shown to react with alkyl iodides to generate alkyl radicals reversibly. mdpi.com These catalysts are highly efficient, enabling the synthesis of polymers with low polydispersity at mild temperatures (60–80 °C). mdpi.com Similarly, certain organic salts, like tributylmethylphosphonium iodide and tetrabutylammonium (B224687) iodide, can act as catalysts in living radical polymerization, using this compound as the initiator. tcichemicals.com These organocatalyzed systems represent a greener and often more practical approach to controlled polymerization. mdpi.com
Degenerative Chain Transfer Processes
Degenerative chain transfer (DT) is a key mechanism in certain types of reversible-deactivation radical polymerizations (RDRP), such as iodine-transfer polymerization (ITP). researchgate.netwikipedia.org In this process, a growing polymer chain with a terminal radical (P•) reacts with a chain transfer agent, which in this context is this compound (R-I). The iodine atom is transferred from the initiator to the propagating chain, rendering it dormant (P-I). Simultaneously, the radical is transferred to the initiator, generating a new radical (R•) that can initiate the growth of a new polymer chain.
This rapid and reversible exchange between active (propagating) and dormant (iodide-capped) species allows for a uniform growth of all polymer chains. nii.ac.jp The result is a polymer with a narrow molecular weight distribution. wikipedia.orgnii.ac.jp The effectiveness of the DT process is quantified by the chain transfer coefficient; a faster transfer process leads to better control over the polymerization. nii.ac.jp
Kinetics and Thermodynamics of Radical Formation and Propagation
The kinetics and thermodynamics of radical formation from this compound are central to controlling polymerization reactions. The primary thermodynamic parameter is the Bond Dissociation Energy (BDE) of the C-I bond. The relatively low BDE of this bond compared to C-H, C-C, or C-Br bonds is what makes it a suitable radical precursor.
Experimental studies on the photooxidation of related esters like ethyl 2-methylpropionate initiated by OH radicals have measured rate coefficients to be in the order of 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov While not a direct measure for the C-I bond cleavage, this indicates the general reactivity of the ester structure. The kinetics of radical polymerization are often complex, with the rate of polymerization depending on the concentrations of the monomer, initiator, and any catalyst used. ripublication.com
Below is a table summarizing typical kinetic features in systems utilizing degenerative chain transfer.
| Kinetic Parameter | Description | Significance in Controlled Polymerization |
| kp | Rate coefficient of propagation | Determines the speed of chain growth. |
| kt | Rate coefficient of termination | Unwanted side reaction; should be minimized for living characteristics. |
| Ctr (ktr/kp) | Chain transfer coefficient | A high Ctr value is crucial for fast exchange and narrow molecular weight distribution. mdpi.com |
| Keq | Equilibrium constant of the degenerative transfer | Should be close to 1 for a thermodynamically neutral exchange, ensuring rapid and reversible activation/deactivation. |
Computational Studies on Reaction Energetics and Transition States
Computational chemistry provides invaluable insights into the mechanisms of reactions involving this compound. Methods like Density Functional Theory (DFT) are used to calculate the energetics of different reaction pathways and to model the structures of transition states. ekb.eg
Such studies can determine the activation energies for the homolytic cleavage of the C-I bond under thermal or photochemical conditions. For instance, computational investigations on the pyrolysis of similar esters have been performed to determine thermochemical parameters and reaction pathways. researchgate.net In the context of SET, calculations can predict the feasibility of electron transfer by comparing the oxidation potential of the donor and the reduction potential of the alkyl iodide. nih.gov
For degenerative chain transfer, computational models can elucidate the structure of the transition state for the iodine atom transfer. This transition state typically involves a three-center arrangement with the iodine atom bridging the incoming radical and the outgoing carbon center. The energy barrier for this transfer is a critical parameter that dictates the efficiency of the control process. Theoretical studies can compare the energy barriers for different monomers and chain transfer agents, guiding the experimental design of polymerization systems. mdpi.com
| Computational Method | Application to this compound Reactions | Insights Gained |
| Density Functional Theory (DFT) | Calculation of reaction pathways, transition state structures, and energy barriers. ekb.eg | Understanding of reaction mechanisms, prediction of kinetic and thermodynamic parameters. |
| Ab initio methods (e.g., MP2, CBS-QB3) | High-accuracy calculation of thermochemical data like bond dissociation energies. researchgate.net | Accurate BDE values for the C-I bond, heats of formation for reactants, intermediates, and products. |
| Canonical Variational Transition State Theory (CVT) | Calculation of theoretical rate coefficients. nih.gov | Prediction of reaction kinetics and their temperature dependence. |
Applications of Ethyl 2 Iodo 2 Methylpropionate in Controlled/living Radical Polymerization Clrp
Initiator in Organocatalyzed Living Radical Polymerization (OC-LRP)
Organocatalyzed living radical polymerization (OC-LRP) presents a metal-free alternative to other CLRP methods. In this context, ethyl 2-iodo-2-methylpropionate serves as an efficient initiator. tcichemicals.com
Development and Scope of Organic Catalyst Systems (e.g., Ammonium (B1175870) and Phosphonium (B103445) Iodides, Choline Iodide)
The development of OC-LRP has been marked by the exploration of various organic catalysts that can activate the carbon-iodine bond of initiators like this compound. tcichemicals.com Early systems utilized organic amines and organic salts as catalysts. tcichemicals.com Among the effective catalysts are quaternary ammonium and phosphonium iodides, such as tetrabutylammonium (B224687) iodide (TBAI) and tributylmethylphosphonium iodide (BMPI). These catalysts have proven effective in the polymerization of monomers like methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA).
More recently, organic superbases, including guanidines, aminophosphines, and phosphazenes, have emerged as highly efficient catalysts for this type of polymerization. mdpi.com These superbases can react with alkyl iodides to reversibly generate alkyl radicals, a key step in living radical polymerization. mdpi.com For instance, the superbase 1,1,3,3-tetramethyl-2-tris(dimethylamino)phosphoranylidene)guanidine (TiBP) has demonstrated a higher activation ability compared to conventional organic salt catalysts like tetrabutylammonium iodide (BNI). mdpi.com This increased reactivity allows for faster polymerization rates at mild temperatures. mdpi.com
Monomer Versatility and Polymer Architectures Achieved
OC-LRP initiated by this compound and similar alkyl iodides demonstrates considerable versatility in terms of the monomers that can be polymerized. This includes common monomers such as methyl methacrylate (MMA), styrene, and various functional methacrylates. mdpi.com The ability to polymerize a range of monomers allows for the creation of diverse polymer architectures. For example, the synthesis of block copolymers is achievable. rsc.org
Polymerization Kinetics and Controlled Molecular Weight Distributions
A hallmark of OC-LRP is the ability to produce polymers with controlled molecular weights and narrow molecular weight distributions (polydispersity, Mw/Mn). mdpi.com Studies have shown that the polymerization proceeds with linear kinetics, and the number-average molecular weight (Mn) increases predictably with monomer conversion. mdpi.com For example, polymerizations of MMA using this compound as an initiator and a superbase catalyst have yielded low-polydispersity polymers (Mw/Mn = 1.1–1.4) at high conversions. mdpi.com
The choice of catalyst significantly impacts the polymerization kinetics. For instance, the superbase catalyst TiBP leads to a much faster polymerization of MMA compared to the organic salt catalyst BNI under similar conditions. mdpi.com
End-Group Fidelity and Chain Extension Capabilities
High end-group fidelity is a crucial feature of polymers synthesized via OC-LRP, as it allows for subsequent chemical modifications, including chain extension to form block copolymers. rsc.orgcmu.edu The retention of the terminal iodide group on the polymer chain enables the re-initiation of polymerization upon the addition of a second monomer. rsc.org This has been successfully demonstrated in the synthesis of block copolymers, where a well-defined polymer is extended with a different monomer, leading to a clean shift in molecular weight and the maintenance of a narrow molecular weight distribution. rsc.orgcmu.edu
Role in Reversible Deactivation Radical Polymerization (RDRP)
Reversible deactivation radical polymerization (RDRP) is a broad class of polymerizations that includes methods like atom transfer radical polymerization (ATRP). wikipedia.orgresearchgate.net These techniques rely on the reversible activation and deactivation of growing polymer chains to control the polymerization process.
Atom Transfer Radical Polymerization (ATRP) with Alkyl Iodide Initiators
While alkyl bromides and chlorides are more commonly used, alkyl iodides like this compound can also function as initiators in ATRP, particularly in copper-mediated systems. rsc.orgrsc.org In a typical ATRP setup, a transition metal complex, often a copper(I) species, activates the carbon-halogen bond of the initiator to generate a radical and a higher oxidation state metal complex (e.g., copper(II)), which acts as a deactivator. rsc.orgwikipedia.org
The use of this compound in copper-mediated RDRP at room temperature has been reported for the polymerization of acrylates. rsc.orgrsc.org This system exhibits key features of a controlled polymerization, including a linear evolution of molecular weight with conversion and low dispersity values (Đ ~ 1.05), even at high monomer conversions. rsc.orgrsc.orgresearchgate.net The high fidelity of the iodide-terminated end groups has been confirmed, enabling successful chain extensions. rsc.orgrsc.org This method has been used to synthesize well-defined polymers with high molecular weights and low dispersities. rsc.orgrsc.org The versatility of this system is further highlighted by its compatibility with various solvents and a range of acrylic monomers. rsc.orgrsc.org
| Initiator | Catalyst System | Monomer | Resulting Polymer Properties |
| This compound | Tributylmethylphosphonium iodide (BMPI) or Tetrabutylammonium iodide (BNI) | Methyl Methacrylate (MMA), Butyl Acrylate (BA) | Low-polydispersity polymers |
| This compound | Organic Superbases (e.g., TiBP) | Methyl Methacrylate (MMA), Styrene, functional methacrylates | M |
| This compound | Cu(0)/Me | Acrylates | Đ ~ 1.05, even at high monomer conversions rsc.orgrsc.orgresearchgate.net |
Copper(0)-Mediated RDRP (Cu(0)-RDRP) Mechanisms
Copper(0)-mediated reversible-deactivation radical polymerization (Cu(0)-RDRP) is a robust method for synthesizing well-defined polymers. wikipedia.org The mechanism involves the use of metallic copper (Cu(0)) as a supplemental activator and reducing agent. wikipedia.org In this system, a dynamic equilibrium is established between active propagating radicals and dormant species, which are typically alkyl halides like this compound.
The generally accepted mechanism suggests that both disproportionation and comproportionation reactions of copper species coexist. wikipedia.org Cu(I) species act as potent activators, even under conditions that favor their disproportionation. wikipedia.org The presence of an induction period, particularly in systems using ligands like Me₆TREN in DMSO, is a notable characteristic. This period is attributed to the accumulation of soluble copper species during the initial, unstable phase of the polymerization. wikipedia.org The addition of Cu(II) species can eliminate this induction period. wikipedia.org
Ligand Design and Catalyst Efficiency in Copper Systems
The choice of ligand is critical in copper-mediated polymerization as it directly influences the activity of the copper catalyst and its solubility. acs.org Ligands play a key role in establishing a suitable equilibrium constant for the atom transfer radical polymerization (ATRP) process. acs.org
The steric and electronic properties of the ligand significantly impact the rates of activation and deactivation. nih.gov For instance, in Cu-ATRP, the interaction between the polymer chain end and the ancillary ligand on the copper catalyst is crucial. nih.gov The flexibility of the ligand backbone has also been identified as an important factor in the activation process. nih.gov A predictive model for ligand effects on Cu-ATRP reactivity has been developed, which can guide the rational design of catalysts. nih.gov By carefully selecting ligands, it is possible to tune the catalyst's activity to achieve desired polymerization kinetics and polymer properties. For example, changing the ligand concentration in Cu(0)-RDRP allows for the regulation of initiation and deactivation rates, thereby controlling the dispersity of the resulting polymer. nih.gov
Reversible Complexation Mediated Polymerization (RCMP)
Reversible complexation mediated polymerization (RCMP) is an organocatalyzed form of controlled radical polymerization that utilizes organic catalysts instead of transition metals. rsc.org This method, developed by Goto and coworkers, employs iodine as a capping agent and organic molecules like amines and salts as catalysts. rsc.org this compound is an effective initiator in these systems.
The mechanism of RCMP is analogous to ATRP, involving a reversible activation of a dormant polymer-iodide species. researchgate.net The catalyst, such as an amine or an organic salt, facilitates the abstraction of the iodine atom from the dormant chain end, generating a propagating radical and a complexed iodine radical. researchgate.netnih.gov This process allows for controlled polymer growth, leading to polymers with low polydispersity. researchgate.net
Air-Tolerant RCMP Systems and Practical Considerations
A significant advancement in RCMP is the development of air-tolerant systems, which eliminates the need for stringent deoxygenation procedures. nih.gov One such system incorporates an aldehyde, N-hydroxyphthalimide (NHPI), and a base. nih.gov In this setup, oxygen is consumed through the NHPI-catalyzed oxidation of the aldehyde to a carboxylic acid. nih.gov The resulting carboxylic acid is then converted to a carboxylate anion by the base, which in situ generates the RCMP catalyst. nih.gov This innovative approach makes the polymerization process more practical and accessible. nih.govresearchgate.net This technique has been successfully applied to various monomers, including methyl methacrylate and styrene, yielding polymers with relatively low dispersity (Mw/Mn = 1.20–1.49). nih.gov
Emulsion RCMP for Stable Polymer Latex Production
The principles of RCMP can be extended to emulsion polymerization systems to produce stable polymer latexes. While specific examples detailing the use of this compound in emulsion RCMP are not prevalent in the provided search results, the robustness and versatility of RCMP suggest its potential applicability in such heterogeneous systems. The development of heterogeneous catalysts for photoinduced RCMP in aqueous solutions indicates the progress in this area. rsc.org
Synthesis of Functional Polymers and Macromolecular Engineering
The controlled nature of polymerization techniques using this compound allows for precise macromolecular engineering and the synthesis of a wide array of functional polymers.
Preparation of Well-Defined Homopolymers and Block Copolymers
This compound is instrumental in synthesizing well-defined homopolymers and block copolymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). cmu.edu The living nature of polymerizations like ATRP and RCMP allows for the sequential addition of different monomers to create block copolymers. cmu.edu
For instance, amphiphilic block copolymers have been synthesized using atom transfer radical polymerization (ATRP) by employing well-defined macroinitiators. cmu.edu Kinetic studies of these polymerizations show a linear increase in molecular weight with monomer conversion, confirming the controlled nature of the process. cmu.edu This control enables the synthesis of diblock and triblock copolymers with tailored block lengths. cmu.edu The synthesis of well-defined block copolymers tethered to nanoparticles has also been demonstrated, highlighting the versatility of these methods in creating complex polymer architectures. elsevierpure.com
| Polymerization Method | Monomers | Resulting Polymer Architecture | Dispersity (Đ or Mw/Mn) | Reference |
| Atom Transfer Radical Polymerization (ATRP) | Methyl methacrylate, methyl acrylate, styrene, 2-(dimethylamino)ethyl methacrylate | Amphiphilic AB block copolymers, ABA triblock copolymers | ~1.2 | cmu.edu |
| Reversible Complexation Mediated Polymerization (RCMP) | Methyl methacrylate, butyl acrylate | Well-defined homopolymers | Low | |
| Air-Tolerant RCMP | Methyl methacrylate, butyl methacrylate, benzyl (B1604629) methacrylate, 2-hydroxyethyl methacrylate, styrene | Homopolymers | 1.20–1.49 | nih.gov |
| Copper(0)-Reversible Deactivation Radical Polymerization (Cu(0)-RDRP) | Not specified | Dispersity-controlled polymers | 1.07–1.72 | nih.gov |
Strategies for Biocompatible and Metal-Free Polymer Synthesis
The increasing demand for biocompatible polymers in biomedical and electronic applications has driven the development of Controlled/Living Radical Polymerization (CLRP) techniques that avoid the use of transition metal catalysts. rsc.orgresearchgate.netresearchgate.net Traditional methods like Atom Transfer Radical Polymerization (ATRP) often rely on metal complexes, which can be toxic and difficult to remove from the final polymer product, posing challenges for sensitive applications. researchgate.netnih.gov Consequently, significant research has focused on metal-free strategies. acs.orgmdpi.com
A key advancement in this area is the emergence of organocatalyzed living radical polymerization, a method that utilizes organic catalysts in place of metal complexes. tcichemicals.comtcichemicals.com This approach offers a powerful route to synthesizing well-defined, metal-free polymers with controlled molecular weights and low polydispersity. tcichemicals.comtcichemicals.com
Organocatalyzed Living Radical Polymerization with this compound
Within the realm of metal-free CLRP, a notable strategy involves the use of alkyl iodides as initiators in conjunction with organic catalysts. tcichemicals.com this compound has been identified as an efficient initiator for this new family of living radical polymerization. tcichemicals.comtcichemicals.com This process is catalyzed by organic amines or organic salts, completely circumventing the need for metal-based compounds. tcichemicals.com
Research by Goto et al. has demonstrated that these alkyl iodides are effective for the polymerization of various monomers. tcichemicals.comtcichemicals.com The general mechanism relies on the reversible activation of the carbon-iodine bond of the initiator by an organocatalyst, allowing for the controlled addition of monomer units. This process leads to polymers with low polydispersity indices (PDI), a hallmark of a well-controlled polymerization. tcichemicals.com
Detailed studies have shown the successful polymerization of monomers such as methyl methacrylate (MMA) and butyl acrylate (BA) using this compound as the initiator. tcichemicals.comtcichemicals.com The catalysts employed in these systems are typically organic salts like tributylmethylphosphonium iodide (BMPI) or tetrabutylammonium iodide (BNI), which are effective in facilitating the polymerization process while ensuring the final polymer remains free of metal contaminants. tcichemicals.comtcichemicals.com The ability to produce low-polydispersity polymers makes this method highly attractive for creating advanced and biocompatible materials. tcichemicals.com
The following table summarizes research findings for the polymerization of common monomers using this compound in organocatalyzed systems.
| Monomer | Initiator | Catalyst | Resulting Polymer Characteristics |
| Methyl Methacrylate (MMA) | This compound | Tributylmethylphosphonium Iodide (BMPI) or Tetrabutylammonium Iodide (BNI) | Low-polydispersity Poly(methyl methacrylate) (PMMA) is obtainable. tcichemicals.com |
| Butyl Acrylate (BA) | This compound | Tributylmethylphosphonium Iodide (BMPI) or Tetrabutylammonium Iodide (BNI) | Low-polydispersity Poly(butyl acrylate) (PBA) is obtainable. tcichemicals.com |
Catalytic Transformations and Synthetic Utility Beyond Polymerization
Utilization in Radical-Mediated Organic Synthesis
The compound serves as an efficient source of alkyl radicals, which are key intermediates in the formation of carbon-carbon bonds. whiterose.ac.ukiu.edu The relative ease with which the C-I bond undergoes homolytic cleavage under mild conditions makes Ethyl 2-iodo-2-methylpropionate a useful tool in modern synthetic chemistry. iu.edu
This compound is particularly effective in generating alkyl radicals for synthetic applications. cam.ac.uk Photochemical or photocatalyzed processes are modern, mild methods for generating such radicals from precursors like alkyl halides. nih.govnih.gov The general strategy involves the cleavage of the C-I bond to produce a carbon-centered radical, which can then participate in various bond-forming reactions, most notably the addition to alkenes or other unsaturated systems. iu.edunih.gov This approach is a cornerstone of radical chemistry, enabling the construction of complex carbon skeletons. whiterose.ac.uk
A significant application of this compound is in the visible-light-mediated carbonyl alkylative amination (CAA) for synthesizing tertiary amines. cam.ac.ukcam.ac.uk This process unites three components—an aldehyde, a secondary amine, and an alkyl halide—in a single, metal-free transformation. cam.ac.ukcam.ac.uk
In this reaction, this compound functions as a radical initiator. cam.ac.uk It generates alkyl radicals more readily than other primary alkyl iodides, which is crucial for starting the radical chain process. cam.ac.uk The process involves the addition of an alkyl radical to an in-situ formed all-alkyl-iminium ion, a "higher order" variant of the classical reductive amination. cam.ac.ukcam.ac.uk Research has shown that even a catalytic amount (e.g., 5 mol%) of this compound can effectively initiate the coupling of various simple and functionalized primary alkyl iodides with iminium ions to form a diverse range of tertiary amines. cam.ac.uk
Table 1: Role of this compound in Carbonyl Alkylative Amination
| Component | Function | Example from Literature | Significance |
|---|---|---|---|
| This compound | Radical Initiator | Used at 5 mol% to facilitate the reaction. cam.ac.uk | More effective at generating radicals than the primary alkyl iodide coupling partner, enabling the chain reaction. cam.ac.uk |
| Secondary Amine + Aldehyde | Iminium Ion Precursors | N-methylbenzylamine and hydrocinnamaldehyde. cam.ac.uk | Form the electrophilic iminium ion in situ, which captures the alkyl radical. cam.ac.uk |
| Alkyl Iodide | Alkyl Radical Source | 2-iodopropane, d5-iodoethane. cam.ac.uk | Provides the alkyl fragment that adds to the iminium ion to form the final product. cam.ac.uk |
| Visible Light / Silane (B1218182) | Reaction Conditions | Blue LED irradiation with a silane reducing agent. cam.ac.ukcam.ac.uk | Facilitates the radical initiation and propagation steps in a metal-free manner. cam.ac.ukcam.ac.uk |
This methodology provides a streamlined and flexible route to structurally complex tertiary amines, which are prevalent in pharmaceuticals and agrochemicals. cam.ac.ukcam.ac.uk
Transition Metal-Catalyzed Reactions Involving Alpha-Iodoesters or Related Iodides
The carbon-iodine bond is highly reactive in transition metal-catalyzed cross-coupling reactions. rsc.org This reactivity makes alpha-iodoesters and related alkyl iodides valuable substrates in synthetic organic chemistry.
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a fundamental method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The reaction typically involves aryl or vinyl halides, with iodides being particularly reactive partners. wikipedia.orgyoutube.comyoutube.com For instance, the original Mizoroki-Heck reaction described the coupling of iodobenzene (B50100) with styrene. wikipedia.org
While the provided literature does not specify the use of this compound in a Heck reaction, the general reactivity of iodo-compounds makes it a plausible substrate. nih.gov Related alpha-iodoesters have been successfully used in copper-catalyzed rearrangements and functionalizations, highlighting the synthetic utility of the C-I bond in this class of compounds. elsevierpure.comnih.govutsouthwestern.edu The iodide ligand itself can play a crucial role in transition metal catalysis, often accelerating key steps in the catalytic cycle and stabilizing low-oxidation-state metal centers. rsc.orgutexas.edu
Direct reactions between this compound and metal carbonyl anions are not extensively detailed in the provided research. However, the interaction of esters with metal centers is a known phenomenon. Esters such as ethyl acetate (B1210297) can act as ligands, coordinating to metal ions through the carbonyl oxygen atom. researchgate.net In these complexes, the carbonyl stretching vibration in the infrared spectrum shifts to lower frequencies, indicating coordination to the metal. researchgate.net This fundamental interaction suggests a potential for reactivity between the ester functional group of this compound and various metal species, although specific reactions with metal carbonyl anions would require further investigation.
Role of Iodine as a Catalyst or Reagent in Ester Functionalization (General Context)
Iodine, in both its elemental and hypervalent forms, is a versatile catalyst and reagent for a wide range of organic transformations, including the functionalization of esters. acs.orgresearchgate.netresearchgate.net Its utility stems from its properties as a mild Lewis acid, an oxidizing agent, and a component of highly reactive hypervalent compounds. researchgate.netbeilstein-journals.org
Elemental iodine (I₂) is an inexpensive, non-toxic, and environmentally benign Lewis acid catalyst. researchgate.net It has proven effective for:
Esterification and Transesterification : Iodine catalyzes the esterification of carboxylic acids with alcohols and the transesterification of β-ketoesters, even with sterically hindered alcohols, under mild or solvent-free conditions. researchgate.netresearchgate.net
Conversion to Other Functional Groups : An iodine/phosphorus trichloride (B1173362) system can promote the conversion of various esters into valuable nitriles and ketones. nih.gov
Promoting Diels-Alder Reactions : Iodine can catalyze the isomerization of non-conjugated double bonds in fatty acid esters to conjugated systems, enabling their participation in Diels-Alder reactions. mdpi.com
Oxidative Esterification : In the presence of an alcohol, iodine can mediate the selective oxidative esterification of certain aldehydes to esters, even without oxidizing other sensitive functional groups like primary alcohols within the same molecule. nih.gov
Hypervalent iodine(III) reagents have emerged as powerful tools for the late-stage functionalization of complex molecules due to their high functional group tolerance and mild reaction conditions. rsc.org They are efficient oxidants used in α-functionalization of carbonyl compounds and the functionalization of alkenes. beilstein-journals.org
Table 2: Summary of Iodine's Role in Ester-Related Functionalizations
| Transformation | Role of Iodine | Iodine Species | Key Feature |
|---|---|---|---|
| Esterification / Transesterification | Lewis Acid Catalyst | I₂ | Mild, efficient, and useful for sterically hindered substrates. researchgate.net |
| Oxidative Esterification | Mediating Reagent | I₂ | Selectively oxidizes o-alkynyl aldehydes to esters in the presence of alcohols. nih.gov |
| Isomerization for Diels-Alder | Catalyst | I₂ | Converts non-conjugated dienes in esters to conjugated dienes. mdpi.com |
| Conversion to Nitriles/Ketones | Promoter | I₂/PCl₃ | Enables transformation of the ester moiety itself. nih.gov |
| α-Functionalization | Oxidant | Hypervalent Iodine(III) | Introduces functionality at the alpha position of carbonyl compounds. beilstein-journals.org |
Esterification and Transesterification Processes
A comprehensive review of scientific literature does not indicate that this compound is directly utilized as a catalyst for esterification or transesterification reactions. While alkyl halides can be involved in certain ester synthesis methodologies, the primary documented role of this compound in synthetic chemistry is as an initiator in controlled radical polymerization, particularly in organocatalyzed living radical polymerization. acs.org
General esterification and transesterification processes are fundamental reactions in organic synthesis, often catalyzed by acids, bases, or enzymes. For instance, the transesterification of vegetable oils with ethanol (B145695) to produce ethyl esters (biodiesel) is a well-studied process, typically employing catalysts like sodium hydroxide (B78521) or potassium hydroxide. mdpi.com These reactions involve the conversion of triglycerides into fatty acid ethyl esters. researchgate.netresearchgate.net The optimization of such processes often involves studying variables like catalyst concentration, alcohol to oil molar ratio, and temperature to maximize the yield of the desired ester. mdpi.com
However, specific research detailing the catalytic activity or synthetic utility of this compound in these particular types of transformations is not prominently featured in the available chemical literature. Its structural features, particularly the presence of a labile carbon-iodine bond, are leveraged for the generation of radical species in polymerization pathways rather than for the catalytic activation of alcohols or carboxylic acids in esterification or transesterification.
Advanced Characterization Techniques and Spectroscopic Analysis in Research on Ethyl 2 Iodo 2 Methylpropionate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Conversion Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the kinetics and mechanism of polymerization reactions initiated by Ethyl 2-iodo-2-methylpropionate. mdpi.comconnectedpapers.com By monitoring the changes in the NMR spectrum over time, researchers can track the consumption of the monomer and the formation of the polymer, allowing for the determination of reaction rates and monomer conversion. ripublication.com
In the polymerization of vinyl monomers like methyl methacrylate (B99206) (MMA), ¹H-NMR is particularly useful. The vinyl protons of the monomer have characteristic chemical shifts that are distinct from the signals of the protons in the resulting polymer backbone. For instance, the vinyl protons of MMA typically appear in the 5.5-6.1 ppm range, while the newly formed polymer backbone protons are found in the 0.8-2.0 ppm region. The disappearance of the monomer's vinyl signals and the simultaneous appearance and integration increase of the polymer's signals provide a direct measure of conversion. redalyc.org
Kinetics can be followed by plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M])) versus time. A linear relationship in this plot indicates first-order kinetics with respect to the monomer concentration, which is characteristic of a well-controlled or living polymerization. mdpi.com Furthermore, ¹H-NMR can be used to determine the degree of functionalization when end-groups are modified post-polymerization by integrating signals unique to the end-group with those of the polymer backbone. nih.gov Diffusion-ordered ¹H-NMR spectroscopy (DOSY) can also provide insights into the polymer's conformation and hydrodynamic size in solution. connectedpapers.com
Table 1: Representative ¹H-NMR Signals for Monitoring MMA Polymerization
| Assignment | Typical Chemical Shift (ppm) | Change During Polymerization |
|---|---|---|
| Monomer Vinyl Protons (C=CH₂) | 5.5 - 6.1 | Signal intensity decreases |
| Monomer Methacrylate Methyl (C=C-CH₃) | ~1.9 | Signal intensity decreases |
| Polymer Backbone Methylene (B1212753) (-CH₂-) | 1.8 - 2.0 | Signal intensity increases |
| Polymer Backbone Quaternary Methyl (-C-CH₃) | 0.8 - 1.2 | Signal intensity increases |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers synthesized using initiators like this compound. ripublication.com This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and elute faster, while smaller molecules penetrate the pores and have a longer retention time. researchgate.net
For a controlled or living polymerization, there should be a linear increase in the number-average molecular weight (Mₙ) with monomer conversion. This demonstrates that the number of polymer chains remains constant throughout the reaction. Simultaneously, the dispersity (Đ), also known as the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mₙ) to the number-average molecular weight (Mₙ), should remain low (typically below 1.5). nih.gov Low dispersity values indicate that the polymer chains are of similar length, a key feature of a controlled polymerization process. tcichemicals.com
Research on the organocatalyzed living radical polymerization of methyl methacrylate (MMA) initiated by alkyl iodides has shown that the choice of catalyst can significantly impact polymerization control. For example, using the superbase catalyst 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to uncontrolled polymerization, while catalysts like tributylmethylphosphonium iodide (BMPI) or certain superbases like TiBP can afford good control, yielding polymers with predictable molecular weights and low dispersity. mdpi.commdpi.com
Table 2: GPC Data for Polymerization of Methyl Methacrylate (MMA) Initiated by this compound (EMA-I) with TiBP Catalyst
| Conversion (%) | Number-Average Molecular Weight (Mₙ, g/mol ) | Dispersity (Đ = Mₙ/Mₙ) |
|---|---|---|
| 15 | 2,100 | 1.25 |
| 30 | 4,000 | 1.23 |
| 55 | 7,100 | 1.21 |
| 70 | 8,900 | 1.20 |
Data derived from studies on organocatalyzed living radical polymerization. mdpi.com
The GPC chromatograms for these reactions typically show a single, symmetrical, and narrow peak that shifts to higher molecular weight (lower elution volume) as the polymerization progresses, which is a hallmark of a living polymerization. researchgate.netresearchgate.net
Mass Spectrometry (MS) Techniques for End-Group Analysis
Mass spectrometry (MS) is an essential tool for the structural characterization of polymers, particularly for the analysis of end-groups. jeol.com In polymers synthesized using this compound, identifying the end-groups confirms the initiation mechanism and reveals information about termination or chain transfer events. Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are employed as they can ionize intact polymer molecules with minimal fragmentation. nih.govjeol.com
The mass of an individual polymer ion (Mₙ) observed in the spectrum can be represented by the equation: Mₙ = Mᵢ + (n × Mᵣ) + Mₜ + Mₐ where Mᵢ is the mass of the initiator fragment (α-end group), n is the degree of polymerization, Mᵣ is the mass of the repeating monomer unit, Mₜ is the mass of the terminating group (ω-end group), and Mₐ is the mass of the adduct ion (e.g., Na⁺, K⁺). jeol.com
For a polymer of methyl methacrylate (Mᵣ = 100.12 g/mol ) initiated with this compound, the expected α-end group is the 2-(ethoxycarbonyl)propan-2-yl group. In a perfectly controlled reversible chain transfer catalyzed polymerization (RTCP), the ω-end group would be an iodine atom. By analyzing the mass series in the spectrum, the sum of the end-group masses (Mᵢ + Mₜ) can be determined, confirming the polymer's structure. jeol.comfsu.edu The detection of other end-groups can indicate the occurrence of side reactions, such as termination by disproportionation or combination. researchgate.net
Table 3: Expected End-Group Masses for Poly(methyl methacrylate) Initiated with this compound
| End Group | Structure | Chemical Formula | Mass ( g/mol ) |
|---|---|---|---|
| α-End Group (Initiator Fragment) | 2-(ethoxycarbonyl)propan-2-yl | C₆H₁₁O₂ | 115.15 |
| Expected ω-End Group (Dormant) | Iodine | I | 126.90 |
| Possible ω-End Group (H-termination) | Hydrogen | H | 1.01 |
Emerging Research Directions and Future Perspectives for Ethyl 2 Iodo 2 Methylpropionate
Development of Novel Green and Sustainable Synthesis Routes
The increasing emphasis on environmentally benign chemical processes has spurred research into greener synthetic pathways for producing and utilizing ethyl 2-iodo-2-methylpropionate. A major focus is the development of metal-free polymerization techniques to address the issue of polymer contamination with potentially toxic metal catalysts.
Organocatalyzed living radical polymerization has emerged as a promising green alternative. In this approach, alkyl iodides like this compound act as efficient initiators in the presence of organic catalysts such as organic amines and salts. instras.comtcichemicals.com This method facilitates the production of polymers with low polydispersity, meaning the polymer chains are of similar lengths, without the need for transition metal catalysts. tcichemicals.com The use of organic catalysts not only mitigates environmental concerns but also simplifies polymer purification processes.
Furthermore, research is being directed towards photo-induced polymerizations that utilize visible light as a renewable energy source to drive the reaction. nih.gov These light-driven methods often operate under mild conditions and offer precise temporal and spatial control over the polymerization process.
Exploration of New Catalytic Systems for Radical Generation and Transformation
The quest for more efficient and versatile polymerization methods has led to the exploration of novel catalytic systems for radical generation from this compound. A significant area of advancement is in organocatalyzed atom transfer radical polymerization (O-ATRP). colostate.edu This technique employs organic photoredox catalysts, such as N-aryl phenoxazines and perylene, which can be activated by visible light to initiate polymerization. nih.govcolostate.edunih.gov
These organic catalysts offer several advantages over their metal-containing counterparts, including the avoidance of metal contamination in the final polymer product. colostate.edu Researchers are actively working on designing new organic photoredox catalysts with enhanced reducing power and stability to improve initiator efficiency and control over the polymerization of a wider range of monomers. nih.gov The development of such catalysts is crucial for expanding the scope of O-ATRP and making it a more robust and widely applicable technique.
Recent studies have demonstrated the ability to perform O-ATRP under air, a significant step towards more practical and less stringent reaction conditions. nih.gov This was achieved using core-modified N-aryl phenoxazines as photoredox catalysts, which were capable of producing well-defined polymers with high initiator efficiencies. nih.gov
Expansion of Applications in Precision Polymer Manufacturing and Advanced Materials
This compound is instrumental in the synthesis of precisely defined polymers, which are the building blocks for a variety of advanced materials. Its use as an initiator in controlled radical polymerization allows for the creation of polymers with specific molecular weights, low polydispersity, and complex architectures like block copolymers. tcichemicals.comharth-research-group.org
Block copolymers, which consist of two or more distinct polymer chains linked together, are of particular interest due to their ability to self-assemble into ordered nanostructures. These materials find applications in diverse fields such as drug delivery, nanotechnology, and thermoplastic elastomers. This compound facilitates the synthesis of block copolymers through sequential monomer addition or by using bifunctional initiators that can initiate different types of polymerization. acs.orgmdpi.com For instance, a bifunctional initiator can be used for the one-pot synthesis of block copolymers via simultaneous metal-free ATRP and ring-opening polymerization. acs.org
The ability to create polymers with high chain-end fidelity using initiators like this compound is crucial for the development of functional materials and for applications in surface modification, where polymers are grafted onto substrates to impart specific properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of polymerization processes initiated by this compound with flow chemistry and automated synthesis platforms represents a significant leap towards more efficient and reproducible polymer manufacturing. Flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and the potential for continuous production. scispace.com
Recent efforts have focused on integrating light-driven polymerization methods with continuous flow systems. acs.org This combination allows for enhanced control over the polymerization process and can lead to the production of polymers with highly uniform properties. Automated parallel synthesizers, which are robotic platforms capable of running multiple reactions simultaneously, are being employed to rapidly screen and optimize polymerization conditions. instras.comresearchwithrutgers.com These platforms can accelerate the discovery of new polymeric materials by enabling the systematic exploration of a wide range of reaction parameters. instras.com
The development of oxygen-tolerant polymerization reactions has been a key enabler for the automation of polymer synthesis, as it removes the need for stringent inert atmosphere conditions. researchwithrutgers.com These automated systems can be used to create libraries of custom polymers with varying compositions and architectures for testing in various applications. researchwithrutgers.com
Synergistic Approaches Combining this compound with Other Initiator Systems
To further expand the range of accessible polymer architectures and properties, researchers are exploring synergistic approaches that combine this compound with other initiator systems. This often involves the use of dual or heterofunctional initiators that possess two different initiating sites capable of promoting distinct polymerization mechanisms. ugent.be
For example, a dual initiator might contain a site for atom transfer radical polymerization (ATRP) initiated by the alkyl iodide group of a molecule like this compound, and another site for a different type of polymerization, such as ring-opening polymerization (ROP) or cationic polymerization. harth-research-group.orgacs.org This allows for the one-pot synthesis of complex block copolymers from chemically distinct monomers that would otherwise be incompatible in a single polymerization process. acs.org
These synergistic strategies provide a powerful toolbox for polymer chemists to design and create novel materials with tailored properties. By combining the advantages of different polymerization techniques, it is possible to synthesize polymers with unprecedented control over their composition, architecture, and functionality, opening up new possibilities for advanced material design.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 2-iodo-2-methylpropionate, and what experimental conditions are critical for reproducibility?
- This compound is typically synthesized via nucleophilic substitution or radical-polar crossover reactions. For example, in radical reactions, it acts as an electrophilic alkylating agent when coupled with organoboron compounds under n-butyllithium initiation . Key conditions include stoichiometric control (e.g., 5.0 equiv. of the iodide) and inert atmosphere to prevent side reactions. Reproducibility requires precise temperature control (−78°C to room temperature) and anhydrous solvents. Detailed protocols should specify purification methods (e.g., column chromatography) and characterization data (NMR, IR) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ester group (δ ~4.1 ppm for –CHO–) and quaternary carbon bearing iodine (δ ~60 ppm in C).
- Infrared Spectroscopy (IR) : Validate the carbonyl stretch (~1740 cm) and C–I bond (~500 cm).
- Elemental Analysis : Confirm iodine content (~34% theoretical).
- New compounds require full spectral data and comparison with literature values. Known compounds need citations to prior syntheses .
Q. What are the stability considerations for storing this compound, and how can decomposition be mitigated?
- The compound is light- and moisture-sensitive. Store in amber vials under inert gas (argon/nitrogen) at −20°C. Decomposition products (e.g., ethyl 2-methylpropionate via iodide loss) can be monitored by TLC or GC-MS. Include stability tests in experimental protocols, especially for long-term storage .
Advanced Research Questions
Q. How does this compound participate in stereoselective reactions, and what mechanistic insights explain its reactivity?
- In radical-polar crossover reactions, the iodide acts as an electrophile, transferring alkyl groups to boronates. Stereoselectivity arises from steric effects at the quaternary carbon. For example, in dienylboronate couplings, the bulky ester group directs regioselectivity . Advanced studies should combine DFT calculations with kinetic isotope effects to probe transition states. Contrast experimental yields with computational models to resolve mechanistic ambiguities .
Q. What contradictions exist in reported reaction yields for this compound-mediated alkylations, and how can these discrepancies be addressed methodologically?
- Discrepancies often stem from varying initiation methods (e.g., n-BuLi vs. KOt-Bu) or solvent polarity. To resolve:
- Control Experiments : Compare yields under identical conditions but varied initiators.
- In Situ Monitoring : Use ReactIR or NMR to track intermediate formation.
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) .
Q. How can researchers optimize the use of this compound in multicomponent reactions while minimizing side-product formation?
- Strategies :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate desired pathways.
- Solvent Effects : Use low-polarity solvents (e.g., THF) to reduce nucleophilic competition.
- Additive Control : Introduce scavengers (e.g., molecular sieves) to sequester moisture.
Methodological Guidelines
- Reproducibility : Provide full experimental details (equipment, solvent batches) in supplementary materials .
- Ethical Reporting : Disclose all unanticipated results, even if contradictory, to aid community validation .
- Data Validation : Cross-check spectral data with computational simulations (e.g., ACD/Labs NMR predictor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
